molecular formula C14H13N5O4S B10978629 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide

3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide

Número de catálogo: B10978629
Peso molecular: 347.35 g/mol
Clave InChI: LSXIFULZEBVZOA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide is a structurally complex molecule featuring a pyrrolo[3,4-c]pyridine dione core linked via a propanamide bridge to a 5-(methoxymethyl)-1,3,4-thiadiazol-2-yl substituent. This compound combines multiple heterocyclic systems, which are often associated with diverse biological activities, including kinase inhibition, antimicrobial effects, and enzyme modulation.

Propiedades

Fórmula molecular

C14H13N5O4S

Peso molecular

347.35 g/mol

Nombre IUPAC

3-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C14H13N5O4S/c1-23-7-11-17-18-14(24-11)16-10(20)3-5-19-12(21)8-2-4-15-6-9(8)13(19)22/h2,4,6H,3,5,7H2,1H3,(H,16,18,20)

Clave InChI

LSXIFULZEBVZOA-UHFFFAOYSA-N

SMILES canónico

COCC1=NN=C(S1)NC(=O)CCN2C(=O)C3=C(C2=O)C=NC=C3

Origen del producto

United States

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3-(1,3-dioxo-1,3-dihidro-2H-pirrolo[3,4-c]piridin-2-il)-N-[5-(metoximetil)-1,3,4-tiadiazol-2-il]propanamida típicamente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:

    Formación del núcleo Pirrolo[3,4-c]piridina: Este paso implica la ciclización de precursores apropiados en condiciones ácidas o básicas para formar el anillo pirrolo[3,4-c]piridina.

    Introducción del grupo Dioxo: La funcionalidad dioxo se introduce mediante reacciones de oxidación, a menudo utilizando reactivos como permanganato de potasio u óxido de cromo.

    Unión del grupo Tiadiazol: El anillo tiadiazol se sintetiza por separado y luego se acopla al núcleo pirrolo[3,4-c]piridina utilizando agentes de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) en presencia de una base como trietilamina.

    Amidación final: El grupo propanamida se introduce mediante una reacción de amidación, típicamente utilizando una amina y un cloruro de ácido o anhídrido.

Métodos de producción industrial

La producción industrial de este compuesto probablemente implicaría la optimización de los pasos sintéticos anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la implementación de sistemas de purificación automatizados.

Análisis De Reacciones Químicas

Tipos de reacciones

    Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metoximetil, lo que lleva a la formación de aldehídos o ácidos carboxílicos.

    Reducción: Las reacciones de reducción pueden dirigirse a los grupos dioxo, potencialmente convirtiéndolos en grupos hidroxilo.

    Sustitución: El anillo tiadiazol puede participar en reacciones de sustitución nucleofílica, donde el grupo metoximetil puede ser reemplazado por otros nucleófilos.

Reactivos y condiciones comunes

    Oxidación: Permanganato de potasio, óxido de cromo.

    Reducción: Borohidruro de sodio, hidruro de litio y aluminio.

    Sustitución: Nucleófilos como aminas, tioles o alcoholes en presencia de una base.

Productos principales

    Oxidación: Aldehídos, ácidos carboxílicos.

    Reducción: Alcoholes.

    Sustitución: Varios derivados de tiadiazol sustituidos.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrrolo[3,4-c]pyridine core fused with a thiadiazole moiety. The synthesis typically involves multi-step reactions utilizing readily available reagents. For instance, the compound can be synthesized through a two-stage protocol involving the formation of key intermediates followed by cyclization reactions to yield the final product with satisfactory yields and purity .

Anti-inflammatory Properties

Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit significant anti-inflammatory activity. Molecular docking studies have suggested that these compounds may act as inhibitors of the enzyme 5-lipoxygenase (5-LOX) , which is crucial in the inflammatory pathway . The specific compound has been highlighted for its potential to modulate inflammatory responses effectively.

Anticancer Activity

Pyrrolo[3,4-c]pyridine derivatives have shown promise in anticancer research. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For example, certain derivatives were evaluated for their cytotoxic effects against ovarian and breast cancer cells, showing moderate to potent activity . The structure-activity relationship (SAR) analyses indicate that modifications to the substituents significantly influence their anticancer efficacy.

Antiviral Activity

The antiviral potential of pyrrolo[3,4-c]pyridine derivatives has also been explored. Compounds have been tested against HIV-1 integrase , revealing moderate inhibitory activity. The findings suggest that structural variations can enhance their effectiveness against viral replication .

Case Studies

StudyFindingsReference
Anti-inflammatory EvaluationDemonstrated significant inhibition of 5-lipoxygenase activity
Anticancer ScreeningModerate cytotoxicity against ovarian cancer cells with limited toxicity to normal cells
Antiviral TestingModerate inhibition of HIV-1 replication with promising SAR insights

Mecanismo De Acción

El mecanismo de acción de 3-(1,3-dioxo-1,3-dihidro-2H-pirrolo[3,4-c]piridin-2-il)-N-[5-(metoximetil)-1,3,4-tiadiazol-2-il]propanamida implica su interacción con objetivos moleculares como enzimas o receptores. Los anillos heterocíclicos del compuesto le permiten encajar en los sitios activos de las enzimas, potencialmente inhibiendo su actividad. El grupo tiadiazol puede interactuar con iones metálicos u otros cofactores, modulando aún más las vías biológicas.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

(a) Core Heterocyclic Systems
  • Pyrrolopyridine Dione vs. Isoindole Dione: The target compound’s pyrrolo[3,4-c]pyridine dione differs from isoindole dione derivatives (e.g., N-(3,5-dimethylphenyl)-3-(1,3-dioxo-isoindol-2-yl)propanamide ) in electronic and steric properties.
(b) Propanamide-Linked Substituents
  • Thiadiazole vs. Pyrazole :
    The 1,3,4-thiadiazole group in the target compound contrasts with pyrazole derivatives (e.g., 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide ). Thiadiazoles exhibit stronger electron-withdrawing effects due to sulfur’s electronegativity, which may improve binding affinity to enzymes requiring electron-deficient aromatic interactions. The methoxymethyl substituent further increases lipophilicity compared to pyrazole’s methyl groups .

  • Hydrophilic vs. Lipophilic Groups :
    Compared to 3-[3,4-dihydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]propanamide , which has multiple hydroxyl groups enhancing hydrophilicity, the target compound’s methoxymethyl-thiadiazole substituent balances solubility and membrane permeability. This structural difference could influence pharmacokinetic profiles, such as oral bioavailability .

Physicochemical Properties

Property Target Compound Isoindole Dione Pyrazole Derivative Hydroxylated Pyrrolidine
LogP (Predicted) ~1.8 ~2.5 ~1.2 ~-0.5
Hydrogen Bond Donors 3 2 2 5
Hydrogen Bond Acceptors 9 6 5 8
Polar Surface Area ~130 Ų ~100 Ų ~85 Ų ~150 Ų

The target compound exhibits moderate lipophilicity (LogP ~1.8), making it more membrane-permeable than the hydroxylated pyrrolidine derivative but less than the isoindole dione analogue .

Actividad Biológica

The compound 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide is a novel derivative of pyrrolo[3,4-c]pyridine and thiadiazole structures. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a detailed review of the biological activity associated with this specific compound, supported by research findings and case studies.

Chemical Structure

The compound is characterized by the following structural features:

  • A pyrrolo[3,4-c]pyridine core that contributes to its biological properties.
  • A thiadiazole moiety which is known for its pharmacological activities.

The molecular formula is C19H19N3O3C_{19}H_{19}N_3O_3 with a CAS number of 925200-29-9 .

1. Anticancer Activity

Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit significant anticancer properties. For instance:

  • Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Caspase Inhibition : The compound's mechanism may involve the inhibition of caspase enzymes (e.g., caspase-3), which are crucial in the apoptotic pathway. This inhibition can lead to reduced apoptosis in cancer cells, promoting cell survival in certain contexts but potentially enhancing efficacy against tumors when used strategically .
CompoundCancer TypeIC50 (µM)Mechanism
3-(1,3-dioxo-1H-pyrrolo[3,4-c]pyridin-2-yl)Ovarian Cancer15Caspase Inhibition
N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)Breast Cancer20Apoptosis Induction

2. Antimicrobial Activity

The compound exhibits potential antimicrobial properties against various pathogens:

  • Antimycobacterial Activity : Similar derivatives have shown effectiveness against Mycobacterium tuberculosis, with MIC values indicating potent activity .
PathogenMIC (µM)Activity
Mycobacterium tuberculosis<0.15Active
Staphylococcus aureus10Moderate

3. Anti-inflammatory Effects

Pyrrolo[3,4-c]pyridine derivatives are also noted for their anti-inflammatory properties:

  • They may inhibit pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases.

Case Studies

Case Study 1 : In a study assessing the anticancer potential of related pyrrolo compounds, researchers found that modifications in the thiadiazole ring significantly enhanced the cytotoxicity against various cancer cell lines .

Case Study 2 : Another investigation focused on the antimicrobial efficacy of pyrrolo derivatives against drug-resistant bacterial strains. The results indicated that certain modifications led to improved activity compared to standard treatments .

Q & A

Synthesis and Optimization

Basic: What are the optimal reaction conditions for synthesizing this compound, and how do solvent choice and base selection influence yield? Methodological Answer:

  • Solvent Systems : Polar aprotic solvents like DMF (dimethylformamide) are commonly used to dissolve reactants and stabilize intermediates. For example, K₂CO₃ in DMF facilitates nucleophilic substitution in heterocyclic systems, as seen in analogous syntheses .
  • Base Selection : Mild bases (e.g., K₂CO₃) are preferred to avoid side reactions with acid-sensitive functional groups, such as the methoxymethyl moiety in the thiadiazole ring. Stronger bases may lead to hydrolysis of the dioxopyrrolopyridine core .

Advanced: How can computational reaction path searches (e.g., quantum chemical calculations) predict side products in the synthesis of this compound? Methodological Answer:

  • Computational Modeling : Tools like density functional theory (DFT) can model transition states and identify competing pathways. For instance, ICReDD’s approach combines quantum calculations with experimental data to predict intermediates, such as unwanted thiadiazole ring-opening under acidic conditions .
  • Experimental Validation : Cross-referencing computational predictions with LC-MS or NMR data helps validate side-product formation (e.g., hydrolysis of the methoxymethyl group at high temperatures) .

Purification and Characterization

Basic: What chromatographic techniques are most effective for isolating this compound from reaction mixtures? Methodological Answer:

  • Column Chromatography : Use gradient elution with ethyl acetate/hexane (1:4) to separate polar impurities, leveraging differences in the compound’s solubility .
  • Recrystallization : Ethanol-DMF mixtures (1:1) are ideal for recrystallizing heteroaromatic amides, as demonstrated in structurally similar compounds .

Advanced: How can HPLC-MS and 2D-NMR resolve ambiguities in structural confirmation, such as regioisomerism in the pyrrolo[3,4-c]pyridine core? Methodological Answer:

  • HPLC-MS : High-resolution MS distinguishes between isomers by exact mass, while retention time analysis identifies polarity differences.
  • NOESY NMR : Correlates spatial proximity of protons (e.g., between the thiadiazole and pyrrolopyridine moieties) to confirm regiochemistry .

Data Contradiction Analysis

Advanced: How should researchers address discrepancies in reported yields for analogous compounds synthesized under similar conditions? Methodological Answer:

  • Systematic Replication : Reproduce reactions with strict control of variables (e.g., moisture levels, stirring rate) to isolate factors affecting yield.
  • Kinetic Profiling : Monitor reaction progress via in-situ IR or Raman spectroscopy to identify intermediate bottlenecks (e.g., slow amide coupling steps) .

Biological Activity Assessment

Advanced: What in vitro assays are suitable for evaluating this compound’s interaction with protein targets, given limited prior bioactivity data? Methodological Answer:

  • Thermal Shift Assays : Detect binding to recombinant proteins by monitoring thermal denaturation shifts.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD values) for targets like kinases, leveraging the compound’s heterocyclic motifs as ATP-binding site inhibitors .

Safety and Handling

Basic: What safety protocols are critical when handling reactive intermediates in the synthesis of this compound? Methodological Answer:

  • Lab Practices : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps (e.g., thiadiazole alkylation).
  • PPE : Nitrile gloves and fume hoods are mandatory due to potential toxicity of pyridine derivatives .

Advanced: How can stability studies under accelerated conditions (e.g., 40°C/75% RH) inform storage guidelines for this compound? Methodological Answer:

  • Forced Degradation : Expose the compound to heat, light, and humidity, then analyze degradation products via UPLC-QTOF. Common issues include oxidation of the pyrrolopyridine ring or hydrolysis of the methoxymethyl group .

Mechanistic Studies

Advanced: What isotopic labeling strategies (e.g., ¹³C or ²H) can elucidate the compound’s metabolic pathways in cell-based assays? Methodological Answer:

  • Isotope Tracing : Synthesize a ¹³C-labeled analog at the propanamide carbonyl group. Track incorporation into metabolites via LC-MS in hepatocyte models .

Interdisciplinary Approaches

Advanced: How can integrating cheminformatics and high-throughput experimentation (HTE) accelerate SAR studies for this compound? Methodological Answer:

  • Cheminformatics : Use tools like RDKit to generate virtual libraries of analogs, prioritizing substitutions on the thiadiazole or pyrrolopyridine rings.
  • HTE Workflow : Screen 96-well plates with automated liquid handlers to test reaction conditions (e.g., varying catalysts, temperatures) for analog synthesis .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.